molecular formula C17H20N2OS2 B2746037 (E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035036-16-7

(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2746037
CAS No.: 2035036-16-7
M. Wt: 332.48
InChI Key: RNONZRCHSSGOKB-CMDGGOBGSA-N
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Description

“(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide” is a chemical compound with the molecular formula C17H20N2OS2. It contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom. Thiazole rings are found in many important drugs and have various medicinal properties .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . The exact method would depend on the starting materials and the desired substitutions on the thiazole ring.


Molecular Structure Analysis

The molecular structure of this compound would be confirmed by spectroanalytical data such as NMR and IR . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The thiazole ring, for example, is known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the thiazole ring could influence its solubility, stability, and reactivity .

Scientific Research Applications

Solar Cell Applications

Research on organic sensitizers for solar cells highlighted the development of novel compounds with donor, electron-conducting, and anchoring groups. These compounds, when anchored onto TiO2 film, showed high incident photon-to-current conversion efficiency, indicating potential applications in photovoltaic cells for improved solar energy harnessing (Kim et al., 2006).

Cytotoxic Activities

Studies on heteroarylacrylonitriles demonstrated their synthesis and evaluation for in vitro cytotoxic potency against human cancer cell lines. The structural flexibility of these compounds allowed for significant bioactivity, suggesting potential use in cancer research and therapy (Sa̧czewski et al., 2004).

Tyrosine Kinase Inhibitors

Acrylamide derivatives have been explored as tyrosine kinase inhibitors, with some showing potent inhibition of epidermal growth factor receptor (EGFR). These findings underline the therapeutic relevance of acrylamide compounds in targeting various cancers (Smaill et al., 2001).

Polymer Science

In polymer science, optically active polyacrylamides bearing an oxazoline pendant were synthesized and shown to exhibit chiroptical properties and chiral recognition. Such materials have implications for creating novel optically active polymers with specific functionalities (Lu et al., 2010).

Macroporous Silica Modification

Research has been conducted on the synthesis and characterization of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives, aiming at potential applications as chiral stationary phases. This work is significant for chromatographic applications, especially in the enantioselective separation of compounds (Tian et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many thiazole derivatives exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential medicinal properties. Thiazole derivatives are a rich source of new compounds with promising biological activities .

Properties

IUPAC Name

(E)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c20-16(9-8-14-7-4-10-21-14)18-11-17-19-15(12-22-17)13-5-2-1-3-6-13/h4,7-10,12-13H,1-3,5-6,11H2,(H,18,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNONZRCHSSGOKB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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